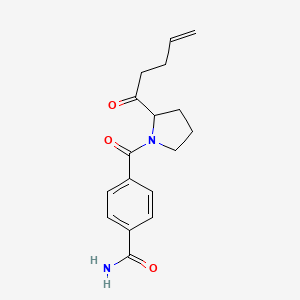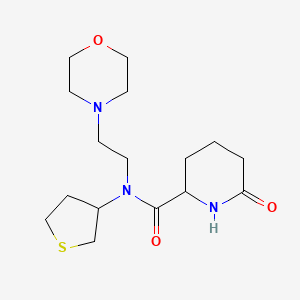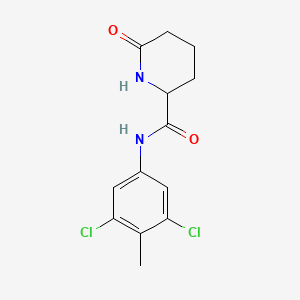![molecular formula C16H30N4O4 B6977412 tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977412.png)
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine carboxylates. These compounds are often used in medicinal chemistry for their potential biological activities. The compound’s structure includes a tert-butyl ester group, an azetidine ring, and a dimethylaminoethylamino substituent, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.
Attachment of the Dimethylaminoethylamino Group: This step involves nucleophilic substitution reactions where the dimethylaminoethylamino group is attached to the azetidine ring.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylaminoethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: can be compared with other azetidine carboxylates:
tert-butyl (2S)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but different stereochemistry.
tert-butyl (2R)-2-[[1-[2-(methylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but with a methylamino group instead of dimethylamino.
tert-butyl (2R)-2-[[1-[2-(ethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but with an ethylamino group.
These comparisons highlight the uniqueness of This compound in terms of its specific substituents and stereochemistry.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c1-11(13(21)17-8-10-19(5)6)18-14(22)12-7-9-20(12)15(23)24-16(2,3)4/h11-12H,7-10H2,1-6H3,(H,17,21)(H,18,22)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVFKOQKUAAOJL-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(C)C)NC(=O)C1CCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCCN(C)C)NC(=O)[C@H]1CCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6977346.png)
![1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone](/img/structure/B6977352.png)
![tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate](/img/structure/B6977357.png)
![1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one](/img/structure/B6977365.png)

![tert-butyl (2R)-2-[[(2S)-2-hydroxypent-4-ynyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977388.png)

![N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide](/img/structure/B6977395.png)
![tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977400.png)
![2-cyclopropyl-N-[4-[2-[(2-cyclopropylacetyl)-(2-hydroxyethyl)amino]ethyl]phenyl]acetamide](/img/structure/B6977401.png)
![2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B6977408.png)
![methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B6977417.png)
![2-chloro-4-methyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B6977421.png)

